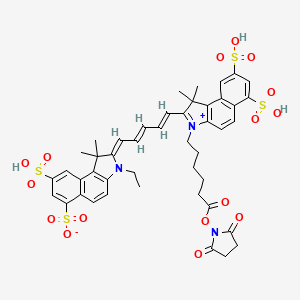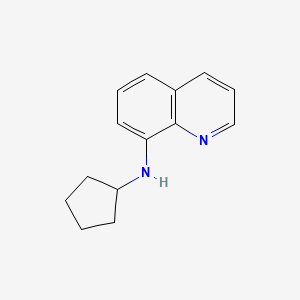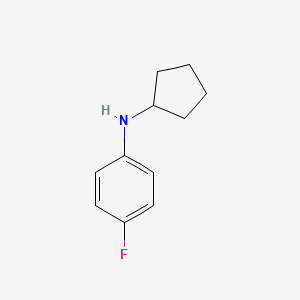
Cy5.5-SE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Cy5.5-SE” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonate, indole, and penta-2,4-dienylidene moieties, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of sulfonate groups, and the attachment of the penta-2,4-dienylidene side chain. Typical reaction conditions may include:
Formation of the Indole Core: This step may involve cyclization reactions using precursors such as aniline derivatives and carbonyl compounds.
Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of Side Chains: Coupling reactions, such as Suzuki or Heck coupling, to introduce the penta-2,4-dienylidene side chain.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for scalability.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: Reactions with oxidizing agents to introduce or modify functional groups.
Reduction: Reactions with reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound may have applications in various scientific fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a fluorescent probe or labeling agent due to its indole core.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Modulating gene expression or protein synthesis.
Cellular Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Sulfonate Compounds: Molecules with sulfonate groups that may have similar solubility or reactivity.
Penta-2,4-dienylidene Compounds: Molecules with similar side chains that may exhibit comparable chemical behavior.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer distinct chemical properties and biological activities. Its specific structure may offer advantages in terms of reactivity, stability, or selectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C45H47N3O16S4 |
|---|---|
Molekulargewicht |
1014.1 g/mol |
IUPAC-Name |
(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C45H47N3O16S4/c1-6-46-33-18-16-29-31(23-27(65(52,53)54)25-35(29)67(58,59)60)42(33)44(2,3)37(46)13-9-7-10-14-38-45(4,5)43-32-24-28(66(55,56)57)26-36(68(61,62)63)30(32)17-19-34(43)47(38)22-12-8-11-15-41(51)64-48-39(49)20-21-40(48)50/h7,9-10,13-14,16-19,23-26H,6,8,11-12,15,20-22H2,1-5H3,(H3-,52,53,54,55,56,57,58,59,60,61,62,63) |
InChI-Schlüssel |
DOMDXTIMIZCSNC-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |
Kanonische SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol](/img/structure/B1517065.png)
![2-[4-Amino-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1517066.png)
![3-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1517067.png)
![(Cyclopropylmethyl)({[2-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1517069.png)



![methyl 2-[1-(3-hydroxyphenyl)-N-methylformamido]acetate](/img/structure/B1517073.png)




![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
